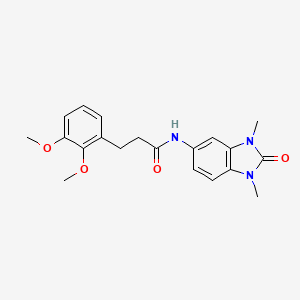![molecular formula C20H18ClN3O2 B11467083 1-(3-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11467083.png)
1-(3-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound has a pyrrolidine ring structure with a chlorophenyl group and an indole-ethylamine side chain. Its systematic name reflects this structure.
Cloperastine: is a chemical compound with the molecular formula C₁₉H₂₀ClN₃O₂. It belongs to the class of , which are used to suppress coughing.
Preparation Methods
Synthetic Routes: Cloperastine can be synthesized through various routes. One common method involves the reaction of 3-chlorobenzoyl chloride with 1-(1H-indol-3-yl)ethanamine to form the intermediate 1-(3-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione.
Reaction Conditions: The specific reaction conditions depend on the synthetic route chosen.
Industrial Production: Cloperastine is produced industrially using optimized processes to achieve high yields and purity.
Chemical Reactions Analysis
Reactivity: Cloperastine undergoes various chemical reactions
Common Reagents and Conditions: Reagents such as hydrogen peroxide (for oxidation) and reducing agents (for reduction) are commonly used.
Major Products: The N-oxide and reduced forms are significant products.
Scientific Research Applications
Medicine: Cloperastine is primarily used as an antitussive (cough suppressant) in over-the-counter and prescription medications.
Chemistry: Researchers study its reactivity and derivatives for drug development.
Biology: Investigations into its effects on respiratory pathways and receptors.
Industry: Pharmaceutical companies utilize it in cough syrups and related formulations.
Mechanism of Action
Targets: Cloperastine acts on and .
Pathways: It modulates neuronal excitability and inhibits cough reflex pathways.
Effects: By suppressing cough reflexes, it reduces the urge to cough.
Comparison with Similar Compounds
Uniqueness: Cloperastine’s unique combination of a pyrrolidine ring, chlorophenyl group, and indole-ethylamine side chain sets it apart.
Similar Compounds: Other antitussive agents include codeine, dextromethorphan, and noscapine.
Properties
Molecular Formula |
C20H18ClN3O2 |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H18ClN3O2/c21-14-4-3-5-15(10-14)24-19(25)11-18(20(24)26)22-9-8-13-12-23-17-7-2-1-6-16(13)17/h1-7,10,12,18,22-23H,8-9,11H2 |
InChI Key |
CYOSUPMMPXXNPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-amino-12,12-dimethyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11467006.png)
![5-(2-fluorophenyl)-6-(3-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11467012.png)
![[3-Amino-4-(difluoromethyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B11467026.png)
![N-[(7-Methoxy-6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine](/img/structure/B11467027.png)
![methyl [4-(3-chlorophenyl)-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11467035.png)
![7-amino-2-(2-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11467040.png)
![3-[(4-ethoxyphenyl)amino]-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide 1,1-dioxide](/img/structure/B11467041.png)
![3-(Pyridin-4-yl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11467044.png)
![2-Methoxyethyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11467050.png)
![N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B11467066.png)
![3-{[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11467073.png)
![Methyl 2-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11467076.png)

![3-Piperidinoanthra[2,1-b][1]benzofuran-4,9-dione](/img/structure/B11467082.png)
